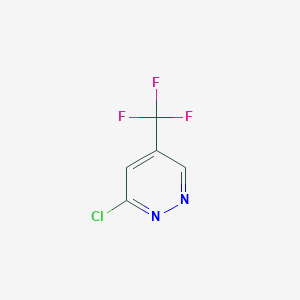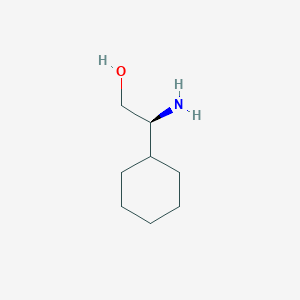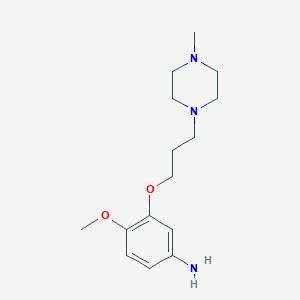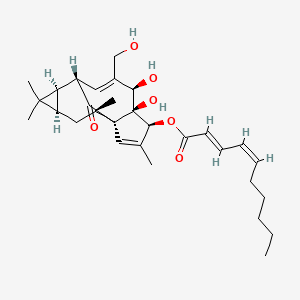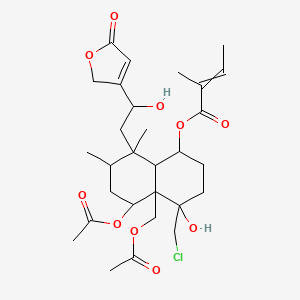
Ajugamarin chlorohydrin
Descripción general
Descripción
Ajugamarin chlorohydrin is a natural product derived from the bark of the tree Ajuga iva. It is a neo-clerodane diterpenoid and its molecular formula is C29H41ClO10 .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrogen chloride with ajugamarin in methanol for 24 hours at ambient temperature . The synthesis is chemoselective and yields this compound in high yields .Molecular Structure Analysis
The Ajugamarin A2 Chlorohydrin molecule contains a total of 88 bonds. There are 45 non-H bonds, 7 multiple bonds, 13 rotatable bonds, 7 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 5 esters (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
This compound is a neo-clerodane diterpenoid, which has been isolated from the leaves of Ajuga nipponensis . The structures of these compounds were established by chemical and spectroscopic means .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
1. Chemical Composition and Structure
Ajugamarin chlorohydrin, a neo-clerodane diterpenoid, has been identified as one of the chemical constituents of Ajuga plants. Specifically, in Ajuga nipponensis, this compound, along with ajugamarin and dihydroajugamarin, was isolated from the leaves. The structure of this compound was established through chemical and spectroscopic means, including X-ray analysis (Shimomura et al., 1983).
2. Anticancer Activity
Recent studies have shown that certain compounds derived from Ajuga decumbens, including this compound, exhibit potent in vitro anticancer activity. These findings suggest that this compound and related compounds could be promising lead compounds for the development of new anticancer agents. The evaluation of their activity against various cancer cell lines, such as A549 and Hela, indicated significant potential, with IC50 values in the micromolar range (Olatunde et al., 2022).
3. Anti-Plasmodial and Anti-Inflammatory Activity
This compound, along with other compounds from Ajuga remota, has been studied for its antiplasmodial activity. The in vitro evaluation against Plasmodium falciparum, the causative agent of malaria, showed that compounds like ajugarin-1, derived from A. remota, have moderate activity. This suggests potential for the development of new treatments for malaria and other parasitic diseases (Kuria et al., 2002).
4. Neuroprotective and Anti-Inflammatory Effects
Extracts from various Ajuga species, including those containing this compound, have shown potential for neuroprotective and anti-inflammatory applications. These extracts have been evaluated for their effect on enzyme inhibition relevant to Alzheimer's disease and their antioxidant capacity. The results indicate potential uses in functional foods, cosmetics, and pharmaceuticals, particularly for anti-Alzheimer's and skin-care applications (Movahhedin et al., 2016).
Mecanismo De Acción
Target of Action
Ajugamarin chlorohydrin is a diterpene lactone isolated from the whole plants of Ajuga ciliata The genus ajuga has been known for its wide range of biological activities, including antibacterial, antifungal, antiplasmodial, cytotoxic, antitumor promoting, vasoconstricting, insect molting inhibitory, insect antifeeding, and enzyme-inhibitory activities . These suggest a broad spectrum of potential targets.
Mode of Action
Compounds isolated from the ajuga genus have been reported to exhibit various biological activities, suggesting that they interact with multiple targets and induce a range of cellular changes .
Biochemical Pathways
Given the diverse biological activities associated with the ajuga genus, it is likely that this compound influences multiple biochemical pathways .
Action Environment
It is worth noting that the ajuga genus is distributed throughout the temperate regions of asia, europe, australia, north america, and africa , suggesting that the plants, and by extension the compounds they produce, are likely adapted to a wide range of environmental conditions.
Análisis Bioquímico
Biochemical Properties
Ajugamarin chlorohydrin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a neuroprotective agent, which suggests its involvement in neurodegenerative disorder treatments . The compound interacts with plant metabolites and has been shown to exhibit enzyme-inhibitory activities . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to exhibit cytotoxic and antitumor-promoting activities . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain cancer cells, thereby affecting cellular proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an enzyme inhibitor, which can modulate various biochemical pathways . Additionally, its neuroprotective properties are attributed to its ability to interact with specific proteins and enzymes involved in neurodegenerative processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as neuroprotection and anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including potential damage to healthy cells and tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by plant enzymes, leading to the formation of different metabolites . These metabolic pathways are essential for its biological activity and therapeutic potential. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the plant tissues, where it accumulates in certain compartments . Its localization and accumulation are influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and chloroplasts . This subcellular localization is crucial for its biochemical activity and therapeutic potential, as it allows the compound to interact with specific biomolecules within these compartments .
Propiedades
IUPAC Name |
[5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDVANTGWQWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



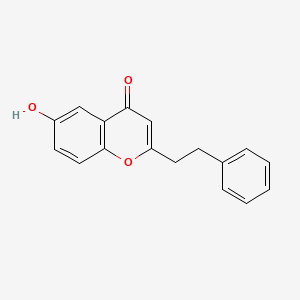
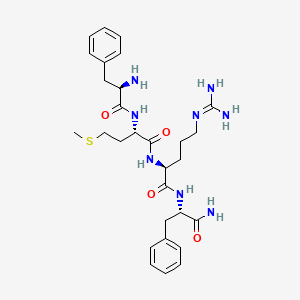
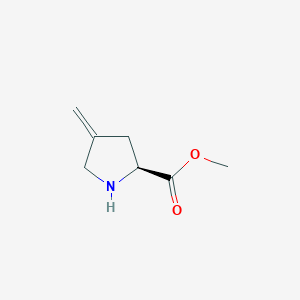


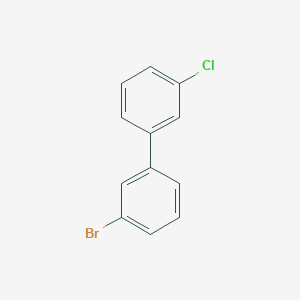
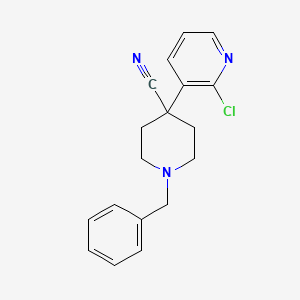
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)
